molecular formula C17H15ClN2O B240751 N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide

N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide

Cat. No. B240751
M. Wt: 298.8 g/mol
InChI Key: LURVJZOZVZBQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide, also known as BCECB, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new therapeutic drugs. BCECB is a derivative of benzamide, and its synthesis method involves the reaction of benzyl chloride with 4-chloro-N-(2-cyanoethyl)benzamide.

Mechanism of Action

N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide exerts its effects through the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cell signaling pathways. N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide also acts as an antagonist of the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
Studies have shown that N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized and purified. N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, there are some limitations to the use of N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide. One area of research is the development of new therapeutic drugs based on N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide. Researchers are exploring the use of N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide derivatives in the treatment of cancer, inflammation, and neurological disorders. Another area of research is the study of the mechanism of action of N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide. Researchers are investigating the molecular pathways involved in the effects of N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide on cancer cells, inflammation, and neurotransmitter release. Finally, researchers are exploring the safety and efficacy of N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide in humans through clinical trials.

Synthesis Methods

The synthesis of N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide involves the reaction of benzyl chloride with 4-chloro-N-(2-cyanoethyl)benzamide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified through recrystallization. This method yields a high purity of N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide, making it suitable for use in scientific research.

Scientific Research Applications

N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide has been studied for its potential use as a therapeutic drug in the treatment of various diseases. Research has shown that N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide has also been studied for its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

N-benzyl-4-chloro-N-(2-cyanoethyl)benzamide

InChI

InChI=1S/C17H15ClN2O/c18-16-9-7-15(8-10-16)17(21)20(12-4-11-19)13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2

InChI Key

LURVJZOZVZBQSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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